molecular formula C14H10Cl2N2O4S B2844795 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline CAS No. 321434-02-0

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline

Cat. No.: B2844795
CAS No.: 321434-02-0
M. Wt: 373.2
InChI Key: BIBZUCGNDHWLIN-NTEUORMPSA-N
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Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline is a complex organic compound characterized by its unique chemical structure. This compound features a benzenesulfonyl group, a nitroethenyl moiety, and a dichloroaniline component, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form the corresponding sulfonamide. This intermediate is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group, followed by an aldol condensation to form the nitroethenyl linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline is unique due to the presence of both nitro and dichloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for a broader range of applications and interactions with various molecular targets .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4S/c15-12-7-6-10(8-13(12)16)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBZUCGNDHWLIN-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)Cl)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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